molecular formula C6H7ClF2N2O2 B13506757 1-(difluoromethyl)-2-methyl-1H-imidazole-5-carboxylicacidhydrochloride

1-(difluoromethyl)-2-methyl-1H-imidazole-5-carboxylicacidhydrochloride

Cat. No.: B13506757
M. Wt: 212.58 g/mol
InChI Key: KBBPPMAPMSVPAS-UHFFFAOYSA-N
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Description

1-(Difluoromethyl)-2-methyl-1H-imidazole-5-carboxylicacidhydrochloride is a compound of significant interest in the field of organic chemistryThe presence of the difluoromethyl group can influence the compound’s reactivity, stability, and interaction with biological systems .

Preparation Methods

The synthesis of 1-(difluoromethyl)-2-methyl-1H-imidazole-5-carboxylicacidhydrochloride typically involves the introduction of the difluoromethyl group through various chemical reactions. One common method is the use of difluoromethylation reagents, which can transfer the difluoromethyl group to the desired position on the imidazole ring. This process often requires specific reaction conditions, such as the presence of a catalyst and controlled temperature .

Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced techniques, such as continuous flow reactors, can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

1-(Difluoromethyl)-2-methyl-1H-imidazole-5-carboxylicacidhydrochloride can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and the nature of the reagents used .

Scientific Research Applications

1-(Difluoromethyl)-2-methyl-1H-imidazole-5-carboxylicacidhydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(difluoromethyl)-2-methyl-1H-imidazole-5-carboxylicacidhydrochloride involves its interaction with specific molecular targets and pathways. The difluoromethyl group can influence the compound’s binding affinity and selectivity towards these targets. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

1-(Difluoromethyl)-2-methyl-1H-imidazole-5-carboxylicacidhydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific chemical structure and the presence of the difluoromethyl group, which imparts distinct properties and reactivity compared to other compounds .

Properties

Molecular Formula

C6H7ClF2N2O2

Molecular Weight

212.58 g/mol

IUPAC Name

3-(difluoromethyl)-2-methylimidazole-4-carboxylic acid;hydrochloride

InChI

InChI=1S/C6H6F2N2O2.ClH/c1-3-9-2-4(5(11)12)10(3)6(7)8;/h2,6H,1H3,(H,11,12);1H

InChI Key

KBBPPMAPMSVPAS-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(N1C(F)F)C(=O)O.Cl

Origin of Product

United States

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